- Synthesis of carbazoles and dibenzofurans via cross-coupling of o-iodoanilines and o-iodophenols with silylaryl triflates and subsequent Pd-catalyzed cyclization, Tetrahedron, 2007, 63(2), 347-355

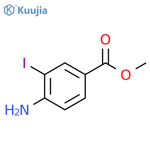

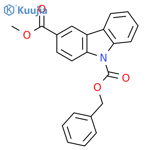

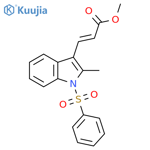

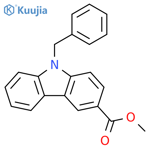

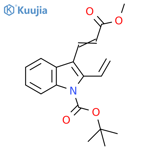

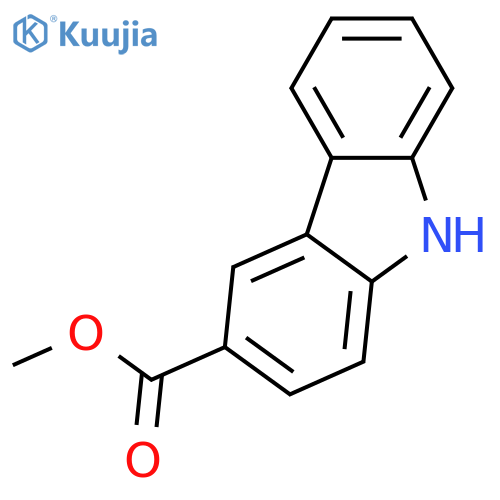

Cas no 97931-41-4 (Methyl 9H-carbazole-3-carboxylate)

97931-41-4 structure

Nom du produit:Methyl 9H-carbazole-3-carboxylate

Numéro CAS:97931-41-4

Le MF:C14H11NO2

Mégawatts:225.242643594742

MDL:MFCD17214817

CID:837382

PubChem ID:504069

Methyl 9H-carbazole-3-carboxylate Propriétés chimiques et physiques

Nom et identifiant

-

- Methyl 9H-carbazole-3-carboxylate

- METHYL 3-CARBAZOLECARBOXYLATE

- 3-methoxycarbonylcarbazole

- 9-carbomethoxyfluorene

- 9H-carbazole-3-carboxylic acid methyl ester

- 9H-fluorene-9-carboxylic acid methyl ester

- 9-methoxycarbonylfluorene

- Carbazol-3-carbonsaeure-methylester

- carbazole-3-carboxylic acid methyl ester

- Fluoren-9-carbonsaeure-methylester

- fluorene-9-carboxylic acid methyl ester

- methyl 9-fluorene-9-carboxylate

- methyl carbazole-3-carboxylate

- Carbazole-3-carboxylic acid, methyl ester (6CI)

- MFCD17214817

- FS-9218

- HY-N3288

- 97931-41-4

- 9H-Carbazole-3-carboxylic acid, methyl ester

- CHEMBL446253

- AKOS022184723

- DTXSID701306696

- SCHEMBL71508

- HJB8UH38NS

- Z3241269237

- EN300-18840943

- CHEBI:178582

- LZXXHWWSVRIDGR-UHFFFAOYSA-N

- Methyl3-carbazolecarboxylate

- SY254417

- Carbazole-3-carboxylic acid, methyl ester (6CI); Methyl 9H-carbazole-3-carboxylate

- BDBM50259669

- CS-0023813

- Carbazole-3-carboxylic acid, methyl ester

- [ "" ]

- DB-091248

-

- MDL: MFCD17214817

- Piscine à noyau: 1S/C14H11NO2/c1-17-14(16)9-6-7-13-11(8-9)10-4-2-3-5-12(10)15-13/h2-8,15H,1H3

- La clé Inchi: LZXXHWWSVRIDGR-UHFFFAOYSA-N

- Sourire: O=C(C1C=C2C(NC3C2=CC=CC=3)=CC=1)OC

Propriétés calculées

- Qualité précise: 225.07900

- Masse isotopique unique: 225.078978594g/mol

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 1

- Nombre de récepteurs de liaison hydrogène: 2

- Comptage des atomes lourds: 17

- Nombre de liaisons rotatives: 2

- Complexité: 305

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 0

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Surface topologique des pôles: 42.1Ų

- Le xlogp3: 3.6

Propriétés expérimentales

- Couleur / forme: Yellow powder

- Point de fusion: 175-177°C

- Le PSA: 42.09000

- Le LogP: 3.10770

Methyl 9H-carbazole-3-carboxylate Informations de sécurité

- Conditions de stockage:Conservation de la température ambiante, 2 - 8 ℃ mieux

Methyl 9H-carbazole-3-carboxylate Données douanières

- Code HS:2933990090

- Données douanières:

Code douanier chinois:

2933990090Résumé:

2933990090. Autres composés hétérocycliques contenant uniquement des hétéroatomes d'azote. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 20,0%

Éléments de déclaration:

Nom du produit composition contenu utilisation Veuillez indiquer l'apparence Urotropine 6 - caprolactame Veuillez indiquer l'apparence Signature Date

Résumé:

2933990090. Composés hétérocycliques contenant uniquement des hétéroatomes d'azote. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 20,0%

Methyl 9H-carbazole-3-carboxylate PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-18840943-5.0g |

methyl 9H-carbazole-3-carboxylate |

97931-41-4 | 95.0% | 5.0g |

$1199.0 | 2025-02-19 | |

| Enamine | EN300-18840943-2.5g |

methyl 9H-carbazole-3-carboxylate |

97931-41-4 | 95.0% | 2.5g |

$810.0 | 2025-02-19 | |

| TargetMol Chemicals | TN4529-5 mg |

Methyl 3-carbazolecarboxylate |

97931-41-4 | 98% | 5mg |

¥ 2,760 | 2023-07-10 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN4529-1 mg |

Methyl 3-carbazolecarboxylate |

97931-41-4 | 1mg |

¥2035.00 | 2022-04-26 | ||

| Enamine | EN300-18840943-5g |

methyl 9H-carbazole-3-carboxylate |

97931-41-4 | 95% | 5g |

$1199.0 | 2023-09-18 | |

| A2B Chem LLC | AX19645-250mg |

Methyl 3-Carbazolecarboxylate |

97931-41-4 | 95% | 250mg |

$206.00 | 2024-05-20 | |

| 1PlusChem | 1P01DQGT-100mg |

9H-Carbazole-3-carboxylic acid, methyl ester |

97931-41-4 | 95% | 100mg |

$196.00 | 2024-04-19 | |

| 1PlusChem | 1P01DQGT-2.5g |

9H-Carbazole-3-carboxylic acid, methyl ester |

97931-41-4 | 95% | 2.5g |

$1063.00 | 2024-04-19 | |

| A2B Chem LLC | AX19645-2.5g |

Methyl 3-Carbazolecarboxylate |

97931-41-4 | 95% | 2.5g |

$888.00 | 2024-05-20 | |

| Ambeed | A390698-5mg |

Methyl 3-Carbazolecarboxylate |

97931-41-4 | 98+% | 5mg |

$219.0 | 2024-04-15 |

Methyl 9H-carbazole-3-carboxylate Méthode de production

Méthode de production 1

Conditions de réaction

1.1 Reagents: Cesium fluoride Solvents: Acetonitrile ; 10 h, rt

1.2 Catalysts: Tricyclohexylphosphine , Palladium diacetate ; rt → 100 °C; 1 d, 100 °C

1.2 Catalysts: Tricyclohexylphosphine , Palladium diacetate ; rt → 100 °C; 1 d, 100 °C

Référence

Méthode de production 2

Conditions de réaction

1.1 Reagents: Cupric acetate Catalysts: Palladium diacetate Solvents: Pivalic acid , Toluene ; 24 h, 140 °C

Référence

- Ligand-Free Pd-Catalyzed Domino Synthesis of Carbazoles via Dehydrogenative Aromatization/C(sp2)-C(sp2) Coupling Sequence, Organic Letters, 2016, 18(6), 1278-1281

Méthode de production 3

Conditions de réaction

1.1 Reagents: tert-Butyl nitrite Solvents: 1,2-Dichloroethane ; 10 min, rt

1.2 Reagents: Oxygen ; 10 min, rt; 24 h, rt

1.2 Reagents: Oxygen ; 10 min, rt; 24 h, rt

Référence

- Visible-Light-Induced Synthesis of Carbazoles by in Situ Formation of Photosensitizing Intermediate, Organic Letters, 2017, 19(7), 1906-1909

Méthode de production 4

Conditions de réaction

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol , Dichloromethane ; 2 d, 1 atm, rt

Référence

- Regiochemical Switching in Diels-Alder Cycloadditions by Change in Oxidation State of Removable Diene Sulfur Substituents. Synthesis of Carbazoles by Sequential Heteroannulation and Diels-Alder Cycloaddition, Journal of Organic Chemistry, 2003, 68(8), 3299-3302

Méthode de production 5

Conditions de réaction

1.1 Reagents: Oxygen Solvents: Acetic acid ; 20 h, 120 °C

Référence

- Palladium-Catalyzed Direct Synthesis of Carbazoles via One-Pot N-Arylation and Oxidative Biaryl Coupling: Synthesis and Mechanistic Study, Journal of Organic Chemistry, 2009, 74(13), 4720-4726

Méthode de production 6

Conditions de réaction

1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Catalysts: Palladium diacetate Solvents: Toluene ; 12 - 24 h, 100 °C

Référence

- Mild and Efficient Synthesis of Functionalized Carbazoles via a DBU-Assisted Sequence Involving Cu- and Pd-Catalyzed Coupling Reactions, ChemistrySelect, 2019, 4(21), 6598-6605

Méthode de production 7

Conditions de réaction

1.1 Catalysts: Palladium diacetate Solvents: Acetic acid ; 1 h, reflux

Référence

- Mastering tricyclic ring systems for desirable functional cannabinoid activity, European Journal of Medicinal Chemistry, 2013, 69, 881-907

Méthode de production 8

Conditions de réaction

1.1 Reagents: Potassium acetate Catalysts: Palladium Solvents: Dimethyl sulfoxide ; 25 min, 180 °C

Référence

- Direct arylation-based synthesis of carbazoles using an efficient palladium nanocatalyst under microwave irradiation, International Electronic Conference on Synthetic Organic Chemistry, 2020, (2020), 1-11

Méthode de production 9

Conditions de réaction

1.1 Reagents: Potassium carbonate Catalysts: Palladium diacetate Solvents: Dimethyl sulfoxide ; 3 h, 130 °C

Référence

- C-N bond formation via Cu-catalyzed cross-coupling with boronic acids leading to methyl carbazole-3-carboxylate: synthesis of carbazole alkaloids, RSC Advances, 2014, 4(10), 4960-4969

Méthode de production 10

Conditions de réaction

1.1 Reagents: Cesium carbonate Catalysts: Palladium Solvents: Dimethyl sulfoxide ; 25 min, 180 °C

1.2 Reagents: Ethyl acetate

1.2 Reagents: Ethyl acetate

Référence

- Convenient One-Pot Synthesis of 9H-Carbazoles by Microwave Irradiation Employing a Green Palladium-Based Nanocatalyst, Synthesis, 2021, 53(21), 4048-4058

Méthode de production 11

Conditions de réaction

1.1 Catalysts: Dabco Solvents: Dimethylformamide ; 4 h, 110 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C

Référence

- An Improved Synthesis of Carbazoles via Domino Reaction of N-Protected-2-methylindoles with DMF-DMA/DMA-DMA, Journal of Heterocyclic Chemistry, 2012, 49(4), 913-918

Méthode de production 12

Conditions de réaction

1.1 Reagents: Cesium carbonate Catalysts: Palladium diacetate , X-Phos Solvents: Toluene ; 1 h, 100 °C; 100 °C → rt

1.2 Reagents: Oxygen Solvents: Acetic acid ; 10 h, 100 °C

1.2 Reagents: Oxygen Solvents: Acetic acid ; 10 h, 100 °C

Référence

- Preparation of 9H-carbazole and 9H-pyrido[3,4-b]indole derivatives as Eg5 inhibitors, Japan, , ,

Méthode de production 13

Conditions de réaction

1.1 Reagents: Pivalic acid , Potassium carbonate Catalysts: Palladium diacetate ; 17 h, 110 °C

1.2 Reagents: Water

1.2 Reagents: Water

Référence

- Method for preparing carbazole derivative with phenolic compound, China, , ,

Méthode de production 14

Conditions de réaction

1.1 Reagents: Aluminum chloride Solvents: Toluene ; 23 °C; 24 h, 23 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water

1.2 Reagents: Sodium bicarbonate Solvents: Water

Référence

- First Inverse Electron-Demand Diels-Alder Methodology of 3-Chloroindoles and Methyl Coumalate to Carbazoles, Organic Letters, 2014, 16(4), 1124-1127

Méthode de production 15

Conditions de réaction

1.1 Reagents: Phosphorus oxychloride Solvents: Acetonitrile ; 1 h, reflux

Référence

- Synthesis of Carbazoles by a Diverted Bischler-Napieralski Cascade Reaction, Organic Letters, 2021, 23(8), 3100-3104

Méthode de production 16

Conditions de réaction

1.1 Reagents: Palladium diacetate Solvents: Acetic acid ; 1 h, 120 °C

Référence

- Preparation of carbazolamide derivative or salts as imhibitor of RORγt, World Intellectual Property Organization, , ,

Méthode de production 17

Conditions de réaction

1.1 Reagents: Palladium diacetate Solvents: Acetic acid ; 1 h, reflux

Référence

- Carbazoles and azacarbazoles as cannabinoid receptor modulators and their preparation and use for the treatment of diseases, United States, , ,

Méthode de production 18

Conditions de réaction

1.1 Solvents: Toluene ; rt → 110 °C

Référence

- The synthetic studies of carbazole alkaloids, Heterocycles, 2015, 91(9), 1752-1762

Méthode de production 19

Conditions de réaction

1.1 Catalysts: [2-[Bis(tricyclo[3.3.1.13,7]dec-1-yl)phosphino-κP]-N,N-dimethylbenzenamine]chlor… Solvents: Methanol ; rt → 0 °C

1.2 Reagents: Silver hexafluoroantimonate ; 24 h, 80 °C

1.2 Reagents: Silver hexafluoroantimonate ; 24 h, 80 °C

Référence

- Ligand-Enabled Gold-Catalyzed C(sp2)-N Cross-Coupling Reactions of Aryl Iodides with Amines, Organic Letters, 2019, 21(19), 8101-8105

Méthode de production 20

Conditions de réaction

1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Catalysts: Palladium diacetate Solvents: Dimethylformamide ; 5 min, rt; 60 min, 100 °C

Référence

- Microwave-assisted synthesis of functionalized carbazoles via palladium-catalyzed aryl C-H activation and study of their interactions with calf-thymus DNA, Synthetic Communications, 2022, 52(18), 1834-1855

Methyl 9H-carbazole-3-carboxylate Raw materials

- 1,2-Diiodobenzene

- 9H-Carbazole-3-carboxylic acid, 9-(phenylmethyl)-, methyl ester

- 9H-Carbazole-3,9-dicarboxylic acid, 3-methyl 9-(phenylmethyl) ester

- Methyl (2E)-3-[2-methyl-1-(phenylsulfonyl)-1H-indol-3-yl]-2-propenoate

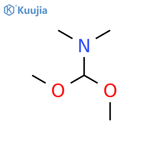

- (dimethoxymethyl)dimethylamine

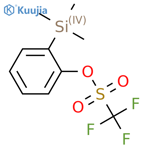

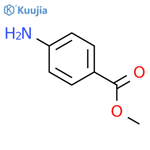

- Methyl 4-amino-3-iodobenzoate

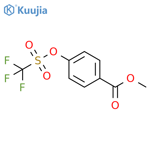

- Benzoic acid, 4-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester

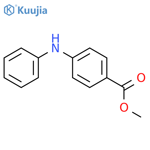

- methyl 4-(phenylamino)benzoate

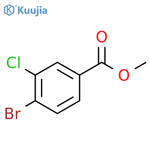

- Methyl 4-bromo-3-chlorobenzoate

- Methyl 4-aminobenzoate

- 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate

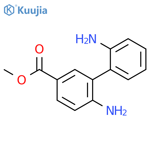

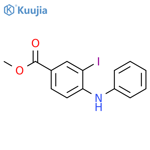

- Methyl 3-iodo-4-(phenylamino)benzoate

- 1,1-Dimethylethyl 2-ethenyl-3-(3-methoxy-3-oxo-1-propen-1-yl)-1H-indole-1-carboxylate

- [1,1'-Biphenyl]-3-carboxylic acid, 2',6-diamino-, methyl ester

Methyl 9H-carbazole-3-carboxylate Preparation Products

Methyl 9H-carbazole-3-carboxylate Littérature connexe

-

Sk. Rasheed,D. Nageswar Rao,K. Ranjith Reddy,S. Aravinda,Ram A. Vishwakarma,Parthasarathi Das RSC Adv. 2014 4 4960

-

2. Diels–Alder reactivity of pyrano[4,3-b]indol-3-ones, indole 2,3-quinodimethane analoguesChristopher J. Moody,Kulsum F. Rahimtoola J. Chem. Soc. Perkin Trans. 1 1990 673

-

J. E. Saxton Nat. Prod. Rep. 1992 9 393

-

4. Diels–Alder reactivity of pyrano[3,4-b]indol-3-ones. Part 2. Steric and electronic effects in the addition to alkynesChristopher J. Moody,Pritom Shah J. Chem. Soc. Perkin Trans. 1 1988 1407

-

5. Diels-Alder reactivity of pyrano[3,4-b]indol-3-ones, stable analogues of indole-2,3-quinodimethanesChristopher J. Moody J. Chem. Soc. Perkin Trans. 1 1985 2505

97931-41-4 (Methyl 9H-carbazole-3-carboxylate) Produits connexes

- 1011-65-0(Methyl indole-5-carboxylate)

- 38896-30-9(Methyl quinoline-6-carboxylate)

- 51552-68-2(Methyl quinoline-7-carboxylate)

- 39830-66-5(Methyl 1H-indole-4-carboxylate)

- 50614-84-1(Ethyl indole-4-carboxylate)

- 73987-38-9(Ethyl quinoline-6-carboxylate)

- 50820-64-9(Ethyl 1H-indole-6-carboxylate)

- 50820-65-0(Methyl 1H-indole-6-carboxylate)

- 16675-62-0(Methyl quinoline-5-carboxylate)

- 32996-16-0(Ethyl Indole-5-carboxylate)

Fournisseurs recommandés

Amadis Chemical Company Limited

(CAS:97931-41-4)Methyl 9H-carbazole-3-carboxylate

Pureté:99%

Quantité:5mg

Prix ($):197.0